molecular formula C25H26N4O6S B2770302 2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide CAS No. 1112014-98-8

2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide

Cat. No. B2770302
CAS RN: 1112014-98-8
M. Wt: 510.57
InChI Key: QLLHEZKNKKVGBC-UHFFFAOYSA-N
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Description

2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C25H26N4O6S and its molecular weight is 510.57. The purity is usually 95%.
BenchChem offers high-quality 2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Research has shown the effectiveness of acetamide derivatives as corrosion inhibitors. For instance, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives have demonstrated promising results in preventing corrosion on steel surfaces in acidic and oil medium environments, highlighting their potential industrial applications in protecting metal surfaces (Yıldırım & Çetin, 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

Derivatives of benzothiazolinone acetamide have been studied for their vibrational spectra, electronic properties, and potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds have shown good light-harvesting efficiency and free energy of electron injection, indicating their utility in photovoltaic cells. Furthermore, molecular docking studies have revealed the binding interactions of these compounds with Cyclooxygenase 1 (COX1), suggesting potential biomedical applications (Mary et al., 2020).

Antimicrobial Activity

Synthesis and QSAR studies have identified several acetamide derivatives, including 4-oxo-thiazolidines and 2-oxo-azetidines, as potential antibacterial agents. These compounds have shown moderate to good activity against both gram-positive and gram-negative bacteria, contributing to the development of new antimicrobial treatments (Desai et al., 2008).

Insecticidal Applications

The use of certain acetamide derivatives in the synthesis of innovative heterocycles has been investigated for insecticidal properties against the cotton leafworm, Spodoptera littoralis. These studies contribute to the development of new agrochemicals aimed at pest control, showcasing the versatility of acetamide derivatives in various domains (Fadda et al., 2017).

Antioxidant Activity

The synthesis of pyrazole-acetamide derivatives has led to the exploration of their antioxidant activity. Coordination complexes constructed from these derivatives have demonstrated significant antioxidant properties, offering potential for their use in medical and cosmetic applications to counter oxidative stress (Chkirate et al., 2019).

properties

IUPAC Name

7-(3-methoxypropyl)-6-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O6S/c1-15(2)34-17-7-5-16(6-8-17)23-27-22(35-28-23)13-36-25-26-19-12-21-20(32-14-33-21)11-18(19)24(30)29(25)9-4-10-31-3/h5-8,11-12,15H,4,9-10,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLHEZKNKKVGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CCCOC)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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